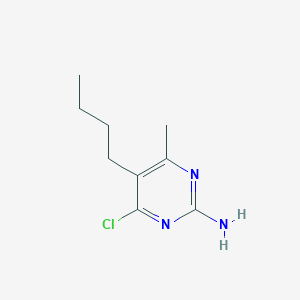

5-Butyl-4-chloro-6-methylpyrimidin-2-amine

Vue d'ensemble

Description

“5-Butyl-4-chloro-6-methylpyrimidin-2-amine” is a chemical compound with the CAS number 162272-60-8 . It is available for purchase from various chemical suppliers .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Butyl-4-chloro-6-methylpyrimidin-2-amine” are not explicitly mentioned in the search results . For a comprehensive analysis, it would be best to refer to a reliable chemical database or a scientific publication.Applications De Recherche Scientifique

Antihypertensive Activity A related study by Bennett et al. (1981) on derivatives of pyrimidine compounds showed antihypertensive properties in certain compounds. Although the study did not directly involve 5-Butyl-4-chloro-6-methylpyrimidin-2-amine, it provides insight into the potential therapeutic applications of pyrimidine derivatives in cardiovascular health (Bennett et al., 1981).

Metal-Complexing Properties Schwab, Fleischer, and Michl (2002) investigated brominated bipyridines and bipyrimidines for their utility in preparing metal-complexing molecular rods. The structural similarities to 5-Butyl-4-chloro-6-methylpyrimidin-2-amine suggest potential applications in metal coordination and molecular electronics (Schwab et al., 2002).

Cine-Amination Mechanisms The cine-amination process, as studied by Rasmussen, Plas, Grotenhuis, and Koudijs (1978), is relevant for understanding the reaction mechanisms of compounds like 5-Butyl-4-chloro-6-methylpyrimidin-2-amine. Their research on 4-substituted-5-bromopyrimidines highlights the role of substituents in directing amination pathways, which could be pivotal for synthesizing specific aminated pyrimidines (Rasmussen et al., 1978).

Molecular Docking and FT-IR Studies Aayisha et al. (2019) conducted molecular docking and experimental FT-IR studies on a chloro-methoxy-methylpyrimidin-amine, which bears structural resemblance to 5-Butyl-4-chloro-6-methylpyrimidin-2-amine. Their findings on the molecule's electronic properties and potential biological activity could provide a framework for understanding similar compounds (Aayisha et al., 2019).

Anticancer Activity Zhang et al. (2007) explored the synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents. The study's insights into the optimization of pyrimidine derivatives for biological activity might be relevant for similar compounds like 5-Butyl-4-chloro-6-methylpyrimidin-2-amine (Zhang et al., 2007).

Histamine H4 Receptor Ligands Altenbach et al. (2008) synthesized 2-aminopyrimidines as ligands for the histamine H4 receptor, indicating the potential of pyrimidine derivatives in receptor-binding studies and possibly in the development of drugs targeting histamine receptors (Altenbach et al., 2008).

Propriétés

IUPAC Name |

5-butyl-4-chloro-6-methylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3/c1-3-4-5-7-6(2)12-9(11)13-8(7)10/h3-5H2,1-2H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSWAIOKPQDUQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(N=C(N=C1Cl)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Butyl-4-chloro-6-methylpyrimidin-2-amine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2927814.png)

![4-(o-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2927816.png)

![Tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate](/img/structure/B2927820.png)

![N-(4-chlorophenethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2927821.png)

![Methyl 2-amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2927824.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2927825.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]furan-2-carboxamide](/img/structure/B2927830.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2927832.png)

![6-Hydroxy-11-(3-methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2927833.png)